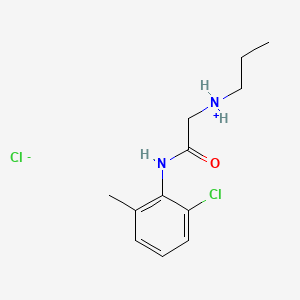
2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride: is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride typically involves multiple steps, starting from 2-chloro-6-methylaniline. One common method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The intermediate product is then reacted with propylamine and further processed to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups in the precursor compounds, converting them to amines.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate oxidation under ambient conditions.
Reduction: Iron powder and hypophosphorous acid are commonly used for reduction reactions.
Substitution: Diazotization followed by nucleophilic substitution is a typical approach for introducing new groups onto the aromatic ring.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as tyrosine kinase inhibitors and other therapeutic agents . Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability under various conditions make it suitable for large-scale industrial applications.
Mechanism of Action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a potential tyrosine kinase inhibitor, it may block the phosphorylation of tyrosine residues on proteins, thereby modulating signal transduction pathways .
Comparison with Similar Compounds
2-chloro-6-methylaniline: A precursor in the synthesis of the target compound.
Dichloroanilines: Compounds with similar aromatic structures but different substitution patterns.
Uniqueness: The unique combination of aromatic and aliphatic components in [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride provides distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
77966-68-8 |
|---|---|
Molecular Formula |
C12H18Cl2N2O |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h4-6,14H,3,7-8H2,1-2H3,(H,15,16);1H |
InChI Key |
XFAWLFXEZYTGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
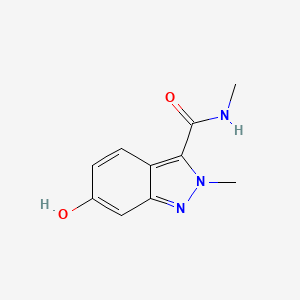
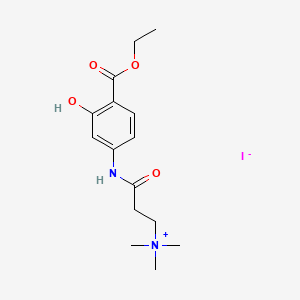

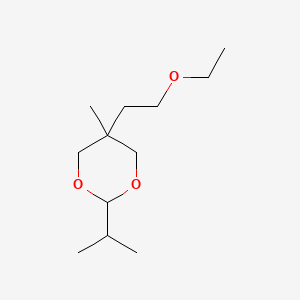

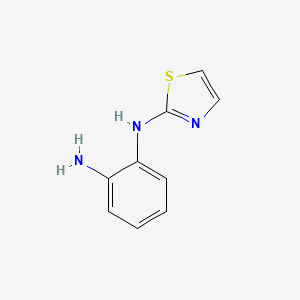
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)


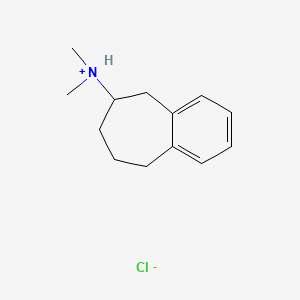

![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)

